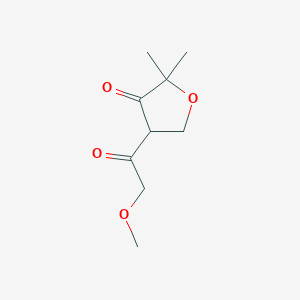

4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one

Description

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-(2-methoxyacetyl)-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C9H14O4/c1-9(2)8(11)6(4-13-9)7(10)5-12-3/h6H,4-5H2,1-3H3 |

InChI Key |

WTSLLYWLAKKMKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CO1)C(=O)COC)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,2-Dimethyloxolan-3-one or its hydroxy precursor (e.g., 4-hydroxy-2,2-dimethyloxolan-3-one) is commonly used as the scaffold.

- The hydroxy group at the 4-position serves as a handle for further functionalization.

Functionalization Methods for Methoxyacetyl Group Introduction

- Acylation of 4-Hydroxy Intermediate : The most direct approach involves acylation of the 4-hydroxy group with methoxyacetyl chloride or methoxyacetic anhydride under controlled conditions.

- Use of Base Catalysts : Mild bases such as pyridine or triethylamine are employed to neutralize HCl generated during acylation.

- Solvent Systems : Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate to ensure solubility and reaction control.

Alternative Synthetic Routes

- Oxidation-Reduction Sequences : In some protocols, the 4-position is first oxidized to a ketone or aldehyde, followed by nucleophilic addition of methoxyacetyl equivalents.

- Enzymatic or Catalytic Approaches : Emerging methods use biocatalysts or transition metal catalysts to achieve regio- and stereoselective acylation.

Detailed Preparation Method Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting material: 4-hydroxy-2,2-dimethyloxolan-3-one | Purified lactone scaffold | Ready for acylation |

| 2 | Methoxyacetyl chloride, pyridine, DCM, 0°C to RT | Acylation of hydroxy group | Formation of 4-(2-methoxyacetyl) derivative |

| 3 | Workup: aqueous quench, extraction | Removal of byproducts | Isolation of crude product |

| 4 | Purification: column chromatography | Purification of product | Pure 4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one |

- Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and confirm product formation.

- Yield : Typical yields range from 70% to 85% depending on reaction scale and purification efficiency.

Analytical Data Supporting Preparation

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of methoxyacetyl signals and the integrity of the oxolanone ring.

- Mass Spectrometry : LC-MS/MS analysis confirms molecular weight and fragmentation patterns consistent with the target compound.

- Crystallography : When available, single-crystal X-ray diffraction provides definitive structural confirmation of substitution and stereochemistry.

Research Findings and Optimization Notes

- Reaction Conditions : Lower temperatures during acylation reduce side reactions such as over-acylation or ring opening.

- Base Selection : Pyridine is preferred for its dual role as base and nucleophilic catalyst, improving yield and selectivity.

- Solvent Effects : Polar aprotic solvents enhance acylation efficiency.

- Scale-Up Considerations : Controlled addition of acylating agent and efficient stirring are critical for reproducibility at larger scales.

- Alternative Acylating Agents : Methoxyacetic anhydride can be used but requires longer reaction times and careful control to avoid polymerization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The methoxyacetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic reactions and receptor binding .

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Table 2: Reactivity and Functional Comparisons

Biological Activity

4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of 4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with methoxyacetyl chloride under basic conditions. This method allows for the introduction of the methoxyacetyl group, enhancing the compound's reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that 4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Candida albicans | 12 | 60 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably, it demonstrated selective cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

| HeLa | >100 |

The proposed mechanism of action for the antimicrobial activity involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. For cytotoxic effects, it is suggested that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of 4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one against multidrug-resistant bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Cancer Cell Studies

Research conducted at a leading university focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with 4-(2-Methoxyacetyl)-2,2-dimethyloxolan-3-one led to significant reductions in cell viability and induced apoptosis in MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.